N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of bithiophene, furan, and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the bithiophene and furan intermediates, followed by their coupling with the oxazole moiety. One common method involves the use of direct arylation polycondensation, which is an eco-friendly protocol for synthesizing high-performance conjugated polymers . This method involves the reaction of bithiophene imide with tetrafluoro-bithiophene or difluorothien-2-yl ethene under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with careful optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and bithiophene moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The oxazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan moiety can lead to the formation of furanones, while reduction can yield dihydrofuran derivatives.
Scientific Research Applications
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the bithiophene moiety can interact with electron-rich sites, while the furan and oxazole rings can participate in hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
Bithiophene Imide Derivatives: Compounds like 3,3′,4,4′-tetrafluoro-2,2′-bithiophene and (E)-1,2-bis(3,4-difluorothien-2-yl)ethene.
Furan Derivatives: Compounds such as 2-furyl and 3-hydroxy-4H-chromen-4-one.
Uniqueness
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide stands out due to its combination of bithiophene, furan, and oxazole moieties, which confer unique electronic and structural properties. This makes it particularly valuable in the development of advanced materials for organic electronics and other high-tech applications.
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-18(13-11-15(23-20-13)14-3-1-9-22-14)19-8-7-12-5-6-17(25-12)16-4-2-10-24-16/h1-6,9-11H,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHGDHUSASVNAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=C(S3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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